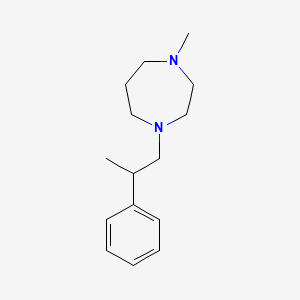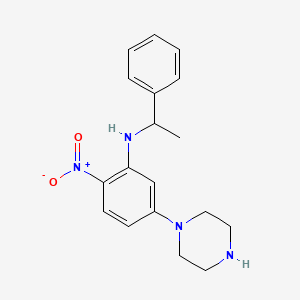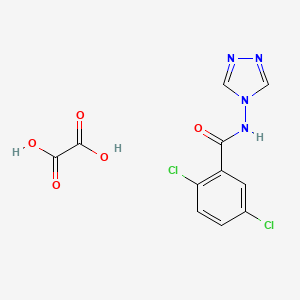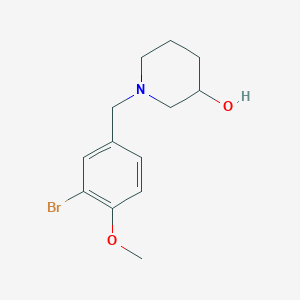![molecular formula C20H20N2O5S B4895895 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has been studied for its potential use in medicinal chemistry. This compound has shown promise in scientific research for its ability to interact with certain receptors in the body and produce specific effects.
作用机制
The mechanism of action for 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with certain receptors in the body. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the sigma-1 receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to have antipsychotic and antidepressant effects in animal models. It has also been shown to have anxiolytic effects and to improve cognitive function.
实验室实验的优点和局限性
One advantage of using 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for certain receptors in the body. This compound has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, which makes it a useful tool for studying these receptors. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is its potential use as an antipsychotic and antidepressant agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the dopamine D2 receptor and the sigma-1 receptor. Future research could focus on developing more selective compounds that target these receptors. Additionally, more studies are needed to explore the biochemical and physiological effects of this compound and its potential use in other therapeutic areas.
合成方法
The synthesis method for 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves several steps. First, 3,4,5-trimethoxybenzaldehyde is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Next, the thiosemicarbazone is reacted with 3-methoxyphenacyl bromide to form the thiazole derivative. Finally, the thiazole derivative is reacted with 4-amino-3-methoxybenzoic acid to form the final product.
科学研究应用
3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential use in medicinal chemistry. This compound has shown activity against certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has also been studied for its potential use as an antipsychotic and antidepressant agent.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-14-7-5-6-12(8-14)15-11-28-20(21-15)22-19(23)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWSHUNUVDKYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)


![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)


